Tripolin A

概要

説明

準備方法

The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations . Industrial production methods for Tripolin A are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization .

化学反応の分析

Tripolin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of this compound with modified functional groups .

科学的研究の応用

Key Findings:

- Inhibition of Spindle Microtubules : Tripolin A reduces the localization of phosphorylated Aurora A on spindle microtubules, leading to disruptions in spindle formation and length .

- Microtubule Dynamics : The compound affects microtubule dynamics both in mitosis and interphase, causing significant alterations in the organization and stability of microtubules .

- Centrosome Integrity : this compound treatment impacts centrosome integrity, which is crucial for proper cell division and chromosome segregation .

Cancer Therapeutics

Given its ability to inhibit Aurora A kinase, this compound is being investigated as a potential therapeutic agent for various types of cancer. The selective inhibition of Aurora A could lead to reduced tumor growth and improved outcomes in cancer treatment.

Cell Biology Studies

This compound serves as an important tool in cell biology research, allowing scientists to study the specific functions of Aurora A kinase in cell cycle regulation. Its effects on microtubule dynamics provide insights into the mechanisms underlying mitotic progression and cellular organization.

Case Study 1: In Vitro Analysis

In a study involving cultured human cells, this compound demonstrated significant effects on spindle formation and microtubule organization. Cells treated with this compound exhibited shorter spindles and increased microtubule intensity, indicating enhanced stability . This study underscores the compound's potential for further exploration in cancer research.

Case Study 2: In Vivo Studies

Further investigations into the in vivo effects of this compound revealed its capacity to alter tumor growth dynamics in animal models. The compound's selective inhibition of Aurora A led to reduced tumor proliferation rates, suggesting its viability as a candidate for cancer therapy .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Therapeutics | Inhibits Aurora A kinase to reduce tumor growth | Improved cancer treatment outcomes |

| Cell Biology Research | Investigates roles of Aurora A in cell cycle regulation | Enhanced understanding of mitosis |

| Drug Development | Serves as a scaffold for developing more potent Aurora A inhibitors | New therapeutic agents for cancer |

作用機序

Tripolin A exerts its effects by binding to Aurora A kinase and inhibiting its activity. This inhibition disrupts the localization of phosphorylated Aurora A on spindle microtubules, affecting centrosome integrity, spindle formation, and microtubule dynamics . The molecular targets and pathways involved include the mitotic spindle apparatus and various proteins associated with cell division, such as Hepatoma Up-Regulated Protein (HURP) .

類似化合物との比較

Tripolin A is unique compared to other Aurora A kinase inhibitors due to its non-ATP competitive inhibition mechanism . Similar compounds include:

Tripolin B: Another inhibitor of Aurora A kinase, but with different binding characteristics and effects.

MLN8054: A specific inhibitor of Aurora A kinase that competes with ATP for binding.

MLN8237: Another ATP-competitive inhibitor of Aurora A kinase with distinct pharmacological properties.

These compounds share the common goal of inhibiting Aurora A kinase but differ in their binding mechanisms, specificity, and effects on cellular processes .

生物活性

Tripolin A is a small-molecule inhibitor specifically targeting the Aurora A kinase, a critical regulator of mitosis. Its biological activity has been extensively studied through various research methodologies, including in vitro, in vivo, and in silico analyses. This article summarizes the key findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound operates as a non-ATP competitive inhibitor of Aurora A kinase. It has been shown to:

- Reduce the localization of phosphorylated Aurora A on spindle microtubules (MTs).

- Disrupt centrosome integrity and spindle formation.

- Affect MT dynamics during interphase.

These effects are consistent with the inhibition patterns observed when using RNA interference (RNAi) or other specific inhibitors like MLN8054 and MLN8237 .

Effects on Cell Division

In studies involving HeLa cells, this compound treatment resulted in significant mitotic defects:

- Centrosome Fragmentation : Following treatment, 99% of treated cells exhibited centrosome fragmentation compared to 60% in RNAi-treated cells.

- Spindle Formation : After 5 hours of exposure, most cells displayed severe spindle formation defects, with 66% showing chromosome misalignment and 33% exhibiting tripolar spindles .

Table 1: Mitotic Defects Induced by this compound

| Treatment Duration | Percentage of Cells with Defects | Types of Defects Observed |

|---|---|---|

| 5 hours | 99% | Chromosome misalignment (66%), Tripolar spindles (33%) |

| 24 hours | 99.3% | Similar defects as above |

Impact on Microtubule Dynamics

This compound significantly alters MT organization:

- Interphase Effects : After 1 hour of treatment, MT networks appeared disorganized and shortened. Prolonged exposure led to more severe disorganization, resulting in collapsed MT arrays.

- Comparison with Other Inhibitors : The effects observed were similar to those induced by other Aurora A-specific inhibitors, indicating a consistent mechanism of action across different compounds .

Table 2: Effects on Microtubule Dynamics

| Treatment Duration | MT Organization Type | Description |

|---|---|---|

| 1 hour | Disorganized | Shortened and locally extended |

| 24 hours | Bundled | Severely collapsed MT array |

Selectivity for Aurora Kinases

This compound has been evaluated for its selectivity between Aurora A and Aurora B kinases. Experiments demonstrated that while this compound effectively inhibits Aurora A activity, it does not significantly affect Aurora B. This selectivity is crucial for minimizing off-target effects during therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound in cancer treatment:

- In Vitro Studies : In a panel of 105 small-molecule inhibitors, only this compound exhibited significant Aurora A inhibition in human cells.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting its efficacy as an anti-cancer agent.

- Mechanistic Insights : Further investigation revealed that this compound modulates the distribution of HURP (Hepatoma Up-Regulated Protein), a substrate of Aurora A, thereby influencing MT stability during mitosis .

特性

IUPAC Name |

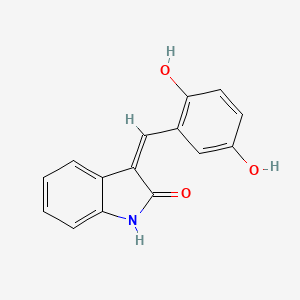

(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKSBDLWMROKNU-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。